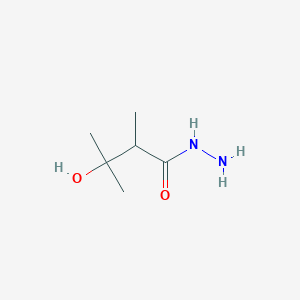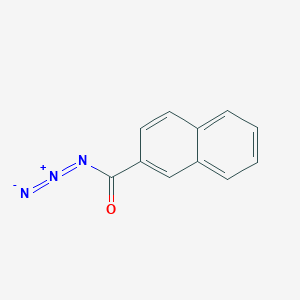
2-Naphthoyl azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthoyl azide is an organic compound with the molecular formula C11H7N3O. It is a derivative of naphthalene, where the naphthoyl group is bonded to an azide group. This compound is of significant interest in the field of photochemistry due to its unique reactivity under light exposure, leading to the formation of reactive intermediates such as nitrenes and isocyanates .
准备方法
Synthetic Routes and Reaction Conditions: 2-Naphthoyl azide can be synthesized through the reaction of 2-naphthoyl chloride with sodium azide. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction scheme is as follows:
2-Naphthoyl chloride+Sodium azide→2-Naphthoyl azide+Sodium chloride
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation methods with scale-up considerations. This includes ensuring proper handling and safety measures due to the potentially explosive nature of azides .
化学反应分析
Types of Reactions: 2-Naphthoyl azide undergoes several types of chemical reactions, including:
Photolysis: Upon exposure to UV light, this compound decomposes to form nitrenes and isocyanates
Thermal Decomposition: Heating this compound can also lead to the formation of nitrenes and isocyanates.
Common Reagents and Conditions:
Photolysis: UV light (typically around 350 nm) in various solvents.
Thermal Decomposition: Elevated temperatures in inert or reactive atmospheres.
Major Products:
Nitrenes: Highly reactive intermediates that can insert into C-H and C=C bonds.
Isocyanates: Useful intermediates in the synthesis of ureas, carbamates, and other nitrogen-containing compounds
科学研究应用
2-Naphthoyl azide has several applications in scientific research:
Photochemistry: Used as a photoaffinity label due to its ability to form reactive nitrenes upon UV irradiation.
Material Science: Utilized in the synthesis of polymers and advanced materials through nitrene insertion reactions.
Biological Studies: Employed in the study of protein interactions and labeling due to its reactivity with biomolecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds
作用机制
The primary mechanism of action for 2-naphthoyl azide involves its decomposition upon exposure to UV light or heat. This leads to the formation of singlet nitrenes and isocyanates. The singlet nitrenes can undergo various reactions, including insertion into C-H and C=C bonds, leading to the formation of new carbon-nitrogen bonds. The isocyanates formed can further react with nucleophiles to produce ureas and carbamates .
相似化合物的比较
4-Biphenyl carbonyl azide: Known for its ultra-short-lived excited states and rapid decomposition upon UV irradiation.
Fluorene-2-carbonyl azide: Exhibits similar photochemical behavior with fast decay of excited states.
Uniqueness of 2-Naphthoyl Azide: this compound is unique due to its relatively longer-lived excited states compared to other carbonyl azides. This allows for more controlled and selective reactions, making it a valuable tool in photochemistry and material science .
属性
CAS 编号 |
1208-11-3 |
|---|---|
分子式 |
C11H7N3O |
分子量 |
197.19 g/mol |
IUPAC 名称 |
naphthalene-2-carbonyl azide |
InChI |
InChI=1S/C11H7N3O/c12-14-13-11(15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |
InChI 键 |
CTMUHCFHEZQAEJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


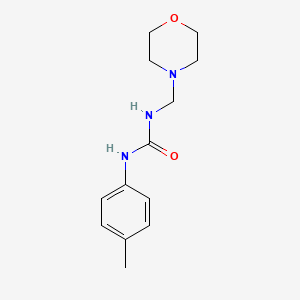
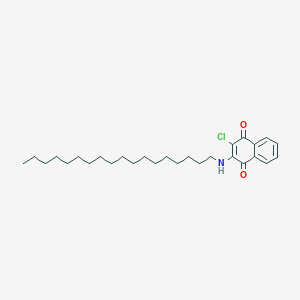
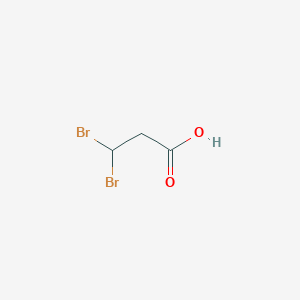

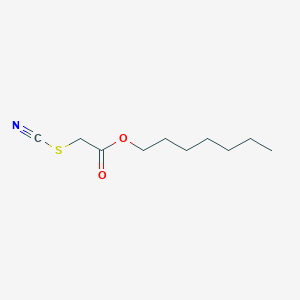
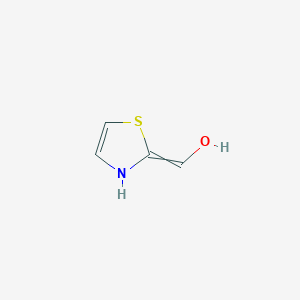
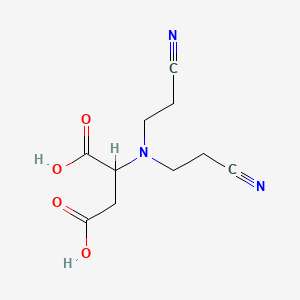

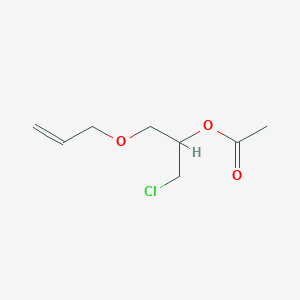
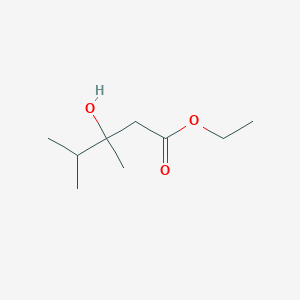
![2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B14740724.png)
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-](/img/structure/B14740737.png)
